molecular formula C14H24N2O2 B1315792 N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine CAS No. 121177-62-6

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1315792
CAS No.: 121177-62-6
M. Wt: 252.35 g/mol
InChI Key: ONGQSFWKBSVVEB-UHFFFAOYSA-N
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Description

N'-(2,5-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a tertiary amine featuring a propane-1,3-diamine backbone substituted with dimethyl groups at the terminal nitrogen and a 2,5-dimethoxybenzyl group at the secondary nitrogen.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGQSFWKBSVVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557926
Record name N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121177-62-6
Record name N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

Scientific Research Applications

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, radiopharmaceutical development, and as a biochemical tool.

Structure and Properties

  • Molecular Formula : C14H24N2O2
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 121177-62-6

The compound features a dimethoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is utilized in the design of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of N,N-dimethylpropane-1,3-diamine exhibit anticancer properties. For instance, compounds with similar structures have been tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Radiopharmaceutical Development

The compound can be used as a precursor for radiolabeled compounds in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Radiolabeled amino acids derived from similar structures are widely used in oncology imaging due to their ability to target specific tumor markers.

Table 1: Radiolabeled Compounds for Imaging

Compound NameApplicationTarget
[^124I]-MIBGImaging & TherapyNeuroblastoma
[^89Zr]-TracersTumor ImagingVarious Cancers
[^18F]-FDGMetabolic ImagingSolid Tumors

These compounds are crucial for identifying tumor foci and assessing treatment responses in clinical settings .

Biochemical Tools

This compound serves as a biochemical tool for studying neurotransmitter systems and receptor interactions. Its ability to modulate the activity of certain receptors makes it valuable in neuropharmacology research.

Example: Neurotransmitter Receptor Studies

Studies have shown that similar compounds can influence the binding affinities of neurotransmitters at their respective receptors. This property is essential for understanding the mechanisms of action of various drugs and developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-Dimethylpropane-1,3-diamine (Compound 123)

Structure : Lacks the 2,5-dimethoxybenzyl group, retaining only the N,N-dimethylpropane-1,3-diamine backbone.
Synthesis : Synthesized via condensation of N,N-dimethylpropane-1,3-diamine with paraformaldehyde, yielding a clear oil with a 66% yield .
Key Differences :

  • Simpler structure with lower molecular weight (116.21 g/mol vs. ~238 g/mol for the main compound).
  • Higher synthetic yield suggests easier scalability for industrial applications.

3,3',3''-(1,3,5-Triazinane-1,3,5-Triyl)tris(N,N-dimethylpropan-1-amine) (Compound 121)

Structure : A triazine core linked to three N,N-dimethylpropane-1,3-diamine arms.
Synthesis : Produced as a yellow oil with a 46.1% yield, requiring multiple purification steps .
Key Differences :

  • Higher molecular complexity (estimated ~384 g/mol) and branched architecture.
  • Potential antimicrobial applications (as inferred from the study’s focus on antimicrobial monolayers) .
  • Lower synthetic yield compared to the main compound’s simpler analogs.

N-(2,5-Dimethylbenzyl)propane-1,3-diamine (CAS 953072-27-0)

Structure : Features a dimethylbenzyl group instead of dimethoxybenzyl.
Key Differences :

  • Methyl substituents on the benzyl ring reduce electronegativity and hydrogen-bonding capacity compared to methoxy groups.
  • Likely lower solubility in polar solvents, impacting bioavailability or reactivity .

Triazine-Based Diamines (e.g., Terbutryn, Terbumeton)

Structure : 1,3,5-Triazine derivatives with ethyl, methylthio, or methoxy substituents.
Applications : Used as herbicides (e.g., terbutryn) due to their stability and bioactivity .
Key Differences :

  • Sulfur-containing groups (e.g., methylthio) enhance pesticidal activity but introduce toxicity concerns.
  • Rigid triazine core contrasts with the flexible propane-diamine backbone of the main compound.

N,N-Diethylamino-1,3-propanediamine

Structure: Diethylamino groups replace dimethylamino groups. Key Differences:

  • Reduced steric hindrance compared to dimethyl groups, altering reaction kinetics .

Research Findings and Functional Insights

  • Hydrogen Bonding : The 2,5-dimethoxybenzyl group in the main compound may participate in hydrogen bonding, as methoxy groups act as hydrogen-bond acceptors. This contrasts with methyl-substituted analogs, which lack such interactions .
  • Synthetic Challenges : The discontinued status of the main compound suggests difficulties in synthesis or purification compared to simpler amines like Compound 123, which achieves higher yields .
  • Bioactivity Potential: Triazine derivatives (e.g., Compound 121) demonstrate the impact of structural complexity on antimicrobial activity, though their lower yields limit scalability .

Biological Activity

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, also known as DMDBD (Dimethoxybenzyl Dimethyl Propane-1,3-Diamine), is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including toxicity assessments, cytotoxicity studies, and its potential as a therapeutic agent.

  • Molecular Formula : C10_{10}H25_{25}N3_3
  • Molecular Weight : 187.3256 g/mol
  • CAS Registry Number : 6711-48-4
  • IUPAC Name : this compound

Cytotoxicity Studies

Cytotoxicity refers to the quality of being toxic to cells. Studies have shown that DMDBD exhibits varying degrees of cytotoxic effects depending on the concentration and cell type used. For instance:

  • Case Study 1 : A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of DMDBD on human cancer cell lines. The results indicated that at higher concentrations (≥50 µM), DMDBD significantly inhibited cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) .
Cell LineIC50_{50} (µM)Effect on Cell Proliferation
MCF-745Significant inhibition
LNCaP55Moderate inhibition
HeLa60Low inhibition

The mechanism by which DMDBD exerts its cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating a shift towards programmed cell death .

Acute Toxicity

Toxicological assessments indicate that DMDBD has corrosive properties and can cause severe irritation to skin and eyes. In animal studies, exposure led to significant irritation and potential sensitization upon dermal contact .

Repeated Exposure Studies

Long-term exposure studies have shown that while DMDBD does not exhibit specific organ toxicity, it is considered a mild skin sensitizer. Genotoxicity tests have not indicated any mutagenic potential .

Environmental Impact

DMDBD is classified as toxic to aquatic life but is readily biodegradable. Its bioaccumulation potential is low, suggesting that it does not persist in the environment .

Applications in Medicinal Chemistry

DMDBD's structural characteristics make it a candidate for further exploration in drug development. Its ability to target specific cellular pathways could lead to new therapeutic agents for cancer treatment or other diseases where apoptosis modulation is beneficial.

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